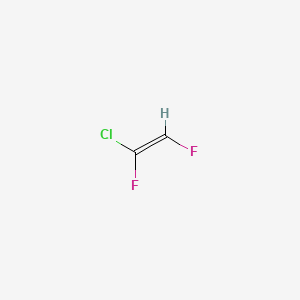

Ethene, 1-chloro-1,2-difluoro-, (1E)-

描述

Ethene, 1-chloro-1,2-difluoro-, (1E)-, also known as 1-chloro-1,2-difluoroethylene, is an organofluorine compound with the molecular formula C2HClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the ethene backbone, making it a halogenated ethylene derivative. It is used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, 1-chloro-1,2-difluoro-, (1E)- can be achieved through several methods. One common approach involves the halogenation of ethylene. For instance, the reaction of ethylene with chlorine and fluorine gases under controlled conditions can yield the desired compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In an industrial setting, the production of Ethene, 1-chloro-1,2-difluoro-, (1E)- often involves the use of large-scale reactors where ethylene is exposed to chlorine and fluorine gases. The process is carefully monitored to control the reaction conditions, such as temperature and pressure, to maximize yield and minimize by-products. The resulting product is then purified through distillation or other separation techniques to obtain the pure compound.

化学反应分析

Types of Reactions

Ethene, 1-chloro-1,2-difluoro-, (1E)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles.

Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with various reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the halogen atoms.

Addition: Hydrogenation can be performed using hydrogen gas and a metal catalyst like palladium.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

Substitution: Products include compounds where the chlorine or fluorine atoms are replaced by other functional groups.

Addition: Hydrogenation results in the formation of 1-chloro-1,2-difluoroethane.

Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.

科学研究应用

Ethene, 1-chloro-1,2-difluoro-, (1E)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

Industry: It is used in the production of polymers, refrigerants, and other industrial chemicals.

作用机制

The mechanism of action of Ethene, 1-chloro-1,2-difluoro-, (1E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in radical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

相似化合物的比较

Similar Compounds

Ethene, 1,1-dichloro-2,2-difluoro-: Another halogenated ethylene derivative with two chlorine and two fluorine atoms.

Ethene, 2-chloro-1,1-difluoro-: A similar compound with a different arrangement of chlorine and fluorine atoms.

Ethane, 1-chloro-1,1-difluoro-: A saturated analog with a single bond between the carbon atoms.

Uniqueness

Ethene, 1-chloro-1,2-difluoro-, (1E)- is unique due to its specific arrangement of halogen atoms and the presence of a double bond. This configuration imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and industry.

生物活性

Ethene, 1-chloro-1,2-difluoro-, commonly referred to as (E)-1-chloro-1,2-difluoroethylene (CDFE), is a halogenated hydrocarbon with the chemical formula . This compound has garnered attention due to its potential applications in various fields, including industrial solvents and synthetic intermediates in organic chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Weight : 98.48 g/mol

- Purity : Typically ≥ 95%

- Physical State : Gas at room temperature

- InChI Key : CJENPNUXCMYXPT-UHFFFAOYSA-N

- SMILES Notation : FC=C(F)Cl

Biological Activity Overview

The biological activity of CDFE has been studied primarily in the context of its toxicity and potential therapeutic applications. The following sections summarize key findings from various studies.

1. Toxicological Studies

CDFE exhibits significant toxicity, particularly when inhaled or ingested. Studies have shown that exposure to high concentrations can lead to adverse effects on the respiratory system and central nervous system. The compound's mechanism of action appears to involve disruption of cellular membranes and interference with normal metabolic processes.

- Acute Toxicity : Inhalation studies on rats showed that exposure to concentrations greater than 0.5% resulted in respiratory distress and neurological symptoms.

- Chronic Toxicity : Long-term exposure has been linked to liver and kidney damage, with histopathological examinations revealing cellular degeneration.

2. Environmental Impact

CDFE is classified as a volatile organic compound (VOC) and poses risks to environmental health. Its persistence in the atmosphere can lead to photochemical reactions that contribute to ozone formation.

- Biodegradability : Research indicates that CDFE is resistant to biodegradation, raising concerns about its accumulation in ecosystems.

- Ecotoxicology : The compound has shown toxic effects on aquatic organisms, emphasizing the need for careful handling and disposal.

Case Study 1: Inhalation Toxicity in Rodents

A study conducted by researchers at the National Institute of Occupational Safety and Health (NIOSH) evaluated the inhalation toxicity of CDFE in Fischer 344 rats. The findings indicated:

| Exposure Concentration | Observed Effects | Mortality Rate |

|---|---|---|

| 0.5% | Mild respiratory distress | 10% |

| 1.0% | Severe respiratory failure; convulsions | 50% |

| 2.0% | Immediate lethality | 100% |

This study underscores the compound's high acute toxicity and necessitates stringent exposure limits in occupational settings.

Case Study 2: Environmental Persistence

Research published in the Journal of Environmental Science highlighted the environmental persistence of CDFE. Samples taken from industrial discharge sites showed detectable levels of CDFE months after initial release, indicating a half-life exceeding several weeks in soil and water environments.

Research Findings

Recent studies have focused on the synthesis of derivatives of CDFE for potential pharmaceutical applications. The incorporation of fluorine atoms into organic compounds has been shown to enhance biological activity by altering pharmacokinetic properties.

- Fluorinated Compounds : Compounds derived from CDFE have been explored for their antiviral properties, with preliminary results suggesting efficacy against certain viral strains.

- Synthetic Intermediates : CDFE serves as a precursor for synthesizing fluorinated polymers used in medical devices, highlighting its utility beyond direct biological activity.

属性

IUPAC Name |

(E)-1-chloro-1,2-difluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENPNUXCMYXPT-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Cl)\F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288620 | |

| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-86-7, 30860-28-7, 359-04-6 | |

| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-1-Chloro-2-fluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Chloro-2-fluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030860287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the molecular structure of 1-chloro-1,2-difluoroethylene and how does it influence its interactions?

A1: 1-Chloro-1,2-difluoroethylene is a haloethylene, characterized by the presence of both chlorine and fluorine atoms bonded to its carbon backbone. Research using microwave spectroscopy has revealed intriguing details about its structure and interactions. For instance, studies on the complex formed between (E)-1-chloro-1,2-difluoroethylene and acetylene show a specific interaction pattern. [] The acetylene molecule forms a primary hydrogen bond with the fluorine atom attached to the same carbon as the chlorine atom. [] Interestingly, a secondary interaction occurs between acetylene and the hydrogen atom on this same carbon. [] This secondary interaction, despite inducing some angle strain, is stabilized by the strong electrostatic attraction of the fluorine-hydrogen bond. [] This suggests that the specific arrangement of halogen atoms in 1-chloro-1,2-difluoroethylene plays a significant role in its ability to form intermolecular interactions.

Q2: What spectroscopic data is available for 1-chloro-1,2-difluoroethylene and what insights does it provide?

A2: Microwave spectroscopy has been instrumental in characterizing both the structure and interactions of 1-chloro-1,2-difluoroethylene. Researchers have investigated both the cis and trans isomers of this molecule, obtaining precise measurements of their rotational constants and chlorine quadrupole coupling constants. [] This data is crucial for understanding the molecule's three-dimensional structure and the distribution of electron density around the chlorine atom. Furthermore, studies utilizing both broadband, chirped-pulse and narrowband, Balle-Flygare Fourier transform microwave spectrometers have provided detailed information on the rotational spectrum of 1-chloro-1,2-difluoroethylene and its complexes. [] This level of detail allows for the precise determination of bond lengths, bond angles, and the orientation of different functional groups within the molecule.

Q3: How does halogen substitution influence the interactions of 1-chloro-1,2-difluoroethylene compared to similar molecules?

A3: Comparing the interactions of 1-chloro-1,2-difluoroethylene with those of related molecules like 1,1,2-trifluoroethylene and cis-1,2-difluoroethylene provides valuable insights into the effects of halogen substitution on bonding motifs. [] By analyzing the variations in the strength and geometry of the hydrogen bond formed with acetylene, researchers can deduce how the presence of different halogen atoms affects electron distribution and intermolecular interactions. This comparative approach helps to understand the role of specific halogen atoms in defining the overall reactivity and potential applications of haloethylene compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。